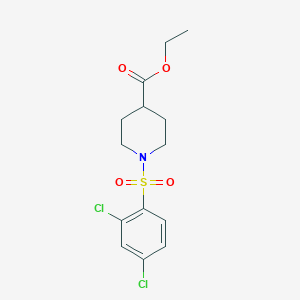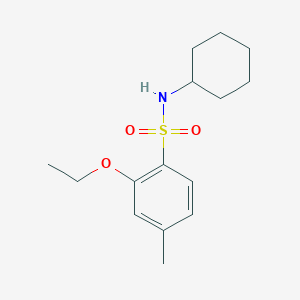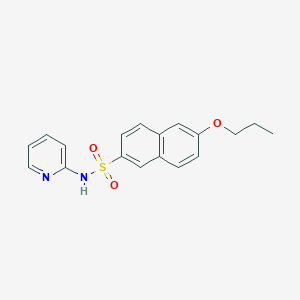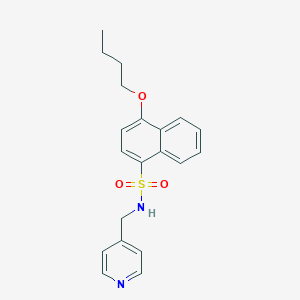![molecular formula C14H13Cl2NO2S B275342 2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B275342.png)
2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide, also known as Dichlorvos, is a widely used organophosphate insecticide. It is primarily used for the control of insects in agriculture, horticulture, and public health. Dichlorvos is a potent inhibitor of acetylcholinesterase, which is responsible for the breakdown of acetylcholine, a neurotransmitter in the nervous system.
Mechanism of Action
2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide exerts its insecticidal effects by inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which overstimulates the nervous system and causes paralysis and death in insects. In mammals, 2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide can also inhibit acetylcholinesterase, leading to similar effects. However, the toxicity of 2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide in mammals is much lower than in insects, due to differences in the structure of the nervous system.
Biochemical and Physiological Effects:
2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide can have a wide range of biochemical and physiological effects in mammals, depending on the dose and duration of exposure. Acute exposure to high doses of 2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide can cause symptoms such as nausea, vomiting, diarrhea, and convulsions. Chronic exposure to lower doses can lead to symptoms such as headaches, dizziness, fatigue, and memory loss. 2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide has also been shown to have effects on the immune system, reproductive system, and liver function.
Advantages and Limitations for Lab Experiments
2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide has several advantages as a tool in scientific research. It is a potent inhibitor of acetylcholinesterase, which allows for the study of the effects of acetylcholine accumulation on the nervous system. It is also relatively inexpensive and easy to obtain. However, 2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide has several limitations as well. It is highly toxic and must be handled with care. It can also have non-specific effects on other enzymes and receptors in the nervous system, which can complicate the interpretation of results.
Future Directions
There are several future directions for research on 2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide. One area of interest is the development of safer and more selective acetylcholinesterase inhibitors for use in insect control and scientific research. Another area of interest is the study of the long-term effects of 2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide exposure on human health, particularly in populations that are exposed to low levels of the chemical on a chronic basis. Overall, 2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide remains an important tool in scientific research and insect control, but its use must be carefully monitored to minimize its potential risks.
Synthesis Methods
2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide is synthesized by the reaction of 2,4-dichlorobenzenesulfonyl chloride with N-(4-methylbenzyl)amine in the presence of a base, such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield.
Scientific Research Applications
2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide has been extensively studied for its insecticidal properties. It has been used in the control of a wide range of insects, including mosquitoes, flies, cockroaches, and beetles. 2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide has also been used in the treatment of head lice, scabies, and other parasitic infestations. In addition, 2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide has been used as a tool in scientific research to study the effects of acetylcholinesterase inhibition on the nervous system.
properties
Molecular Formula |
C14H13Cl2NO2S |
|---|---|
Molecular Weight |
330.2 g/mol |
IUPAC Name |
2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C14H13Cl2NO2S/c1-10-2-4-11(5-3-10)9-17-20(18,19)14-7-6-12(15)8-13(14)16/h2-8,17H,9H2,1H3 |
InChI Key |
LDPOYXWTNOVIHB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4,5-dimethyl-2-propoxyphenyl)sulfonyl]piperazine](/img/structure/B275297.png)
![2-[(6-Propoxynaphthalen-2-yl)sulfonylamino]benzoic acid](/img/structure/B275306.png)








![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-propoxybenzene-1-sulfonamide](/img/structure/B275343.png)